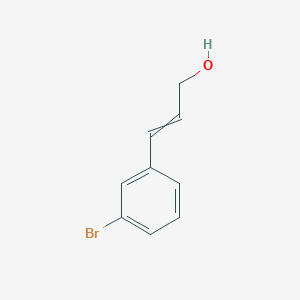

(2e)-3-(3-Bromophenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

3-(3-bromophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2 |

InChI Key |

FSYTZONKJWJPPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2e 3 3 Bromophenyl Prop 2 En 1 Ol

Established Synthetic Routes and Reaction Pathways

The construction of (2E)-3-(3-Bromophenyl)prop-2-en-1-ol, a substituted allylic alcohol, can be approached from multiple starting points. The most common and direct methods involve the formation of the carbon skeleton followed by the selective reduction of a carbonyl group. A primary precursor for this target molecule is (2E)-3-(3-bromophenyl)prop-2-enal (3-bromocinnamaldehyde) or the corresponding carboxylic acid, (2E)-3-(3-bromophenyl)prop-2-enoic acid (3-bromocinnamic acid). fishersci.casigmaaldrich.com

A widely used method for creating the C-C bond framework of cinnamaldehyde (B126680) derivatives is the Claisen-Schmidt condensation reaction between an appropriate benzaldehyde (B42025) and an enolizable carbonyl compound. In this case, 3-bromobenzaldehyde (B42254) would be reacted with acetaldehyde (B116499). The resulting 3-bromocinnamaldehyde can then be selectively reduced to the desired allylic alcohol. Another foundational route involves the Wittig reaction or Horner-Wadsworth-Emmons olefination to form the double bond with high stereocontrol.

Convergent synthesis strategies involve the independent synthesis of key molecular fragments, which are then joined together in the final stages. For this compound, these approaches typically rely on powerful transition-metal-catalyzed cross-coupling reactions to form the styrenyl skeleton.

One prominent convergent method is the Heck reaction , which couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org A potential pathway involves the palladium-catalyzed coupling of a 1,3-dihalobenzene, such as 1-bromo-3-iodobenzene (B1265593), with allyl alcohol. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromo substituent intact. nih.gov

Another powerful convergent strategy is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction could involve coupling 1-bromo-3-iodobenzene with propargyl alcohol, catalyzed by a palladium-copper system. rsc.orgresearchgate.net The resulting alkynyl alcohol intermediate is then stereoselectively reduced to the (E)-allylic alcohol. The reduction of the triple bond to a trans-double bond is a key step that can be achieved using various reagents, such as lithium aluminum hydride or by catalytic hydrogenation with a Lindlar catalyst.

Table 1: Convergent Synthesis Strategies

| Reaction Type | Fragment 1 | Fragment 2 | Key Transformation | Reference |

|---|---|---|---|---|

| Heck Reaction | 1-Bromo-3-iodobenzene | Allyl alcohol | Palladium-catalyzed C-C coupling of the aryl iodide with the alkene. | organic-chemistry.orgnih.gov |

| Sonogashira Coupling | 1-Bromo-3-iodobenzene | Propargyl alcohol | Pd/Cu-catalyzed coupling followed by stereoselective reduction of the alkyne to a trans-alkene. | wikipedia.orgrsc.org |

Divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. nih.gov For the synthesis of this compound, a logical starting point for a divergent approach is 3-bromocinnamic acid or its corresponding aldehyde.

Starting from 3-bromobenzaldehyde , a Claisen-Schmidt condensation with acetaldehyde yields 3-bromocinnamaldehyde. This aldehyde is a key intermediate. It can be selectively reduced to the target compound, this compound. Alternatively, it can undergo oxidation to form 3-bromocinnamic acid, or it can be used in other reactions to generate a library of related derivatives.

Similarly, 3-bromocinnamic acid fishersci.casigmaaldrich.com serves as an excellent divergent precursor. It can be sourced commercially or synthesized, for example, via a Perkin reaction. This acid can be esterified and then selectively reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) to furnish the desired allylic alcohol. The acid itself can also be directly reduced to the alcohol using strong reducing agents like lithium aluminum hydride, though careful control of reaction conditions is necessary to avoid reduction of the double bond. Furthermore, 3-bromocinnamic acid can be converted into amides, such as cinromide (B1669065) (3-bromo-N-ethylcinnamamide), or undergo other transformations like debrominative decarboxylation. sigmaaldrich.comsharif.edu

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound, impacting everything from C-C bond formation to functional group transformations.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. nsf.gov Their use is prominent in the cross-coupling reactions central to convergent syntheses.

Palladium Catalysis: Palladium complexes are the cornerstone of both the Heck and Sonogashira reactions. wikipedia.org For the Heck reaction, catalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands are commonly used. nih.gov In Sonogashira couplings, a dual system of a palladium-phosphine complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the traditional choice. rsc.orgresearchgate.net

Ruthenium and Iridium Catalysis: Homogeneous ruthenium and iridium complexes are highly effective for hydrogenation and transfer hydrogenation reactions. magtech.com.cnnih.gov For instance, the selective reduction of 3-bromocinnamaldehyde to the corresponding alcohol could be achieved using a Ru-based catalyst in a transfer hydrogenation protocol. acs.org Iridium catalysts bearing N-heterocyclic carbene (NHC) ligands have also shown high performance in related alcohol functionalization reactions. nih.gov

Table 2: Examples of Homogeneous Catalysts and Their Applications

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Palladium Complex | Pd(OAc)₂ / PPh₃ | Heck Reaction | nih.gov |

| Palladium/Copper System | Pd(PPh₃)₄ / CuI | Sonogashira Coupling | rsc.orgresearchgate.net |

| Ruthenium Pincer Complex | [Ru(p-cymene)Cl₂]₂ with phosphine ligands | Alcohol Dehydrogenation / Transfer Hydrogenation | magtech.com.cnacs.org |

| Iridium-NHC Complex | Iridium catalyst with N-heterocyclic carbene ligand | Borrowing Hydrogen / Reductive Amination | nih.gov |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. Their primary advantages are ease of separation from the reaction mixture and potential for recycling. mdpi.com

For the synthesis of this compound, heterogeneous catalysts are most relevant for hydrogenation reactions. The selective reduction of the carbonyl group in 3-bromocinnamaldehyde while preserving the alkene and the carbon-bromine bond is a key challenge.

Supported Noble Metals: Catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are classic hydrogenation catalysts. nsf.gov However, these can sometimes lead to over-reduction of the double bond or hydrodebromination. Careful selection of catalyst, support, and reaction conditions (temperature, pressure, solvent) is crucial.

Bimetallic and Promoted Catalysts: Modern heterogeneous catalysts often employ bimetallic formulations or promoters to enhance selectivity. For the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, bimetallic catalysts like CoRe/TiO₂ have shown high selectivity for the C=O bond over the C=C bond. nih.gov Similarly, gold-based catalysts, such as Au/CeO₂, have been reported for selective oxidation and could potentially be adapted for reduction reactions. wikipedia.org The use of specific supports like TiO₂ or CeO₂ can play a critical role in modulating catalyst activity and selectivity. wikipedia.orgrsc.org

Table 3: Examples of Heterogeneous Catalysts for Relevant Transformations

| Catalyst Type | Potential Application | Key Feature | Reference |

|---|---|---|---|

| CoRe/TiO₂ | Selective reduction of 3-bromocinnamaldehyde | High selectivity for C=O bond hydrogenation. | nih.gov |

| Ni/Al₂O₃ | Reductive amination of the target alcohol (related reaction) | Demonstrates alcohol activation on a heterogeneous surface. | mdpi.com |

| Au/CeO₂ | Sonogashira coupling or selective oxidation/reduction | Heterogeneous gold catalysis under milder conditions. | wikipedia.org |

| Au-Pd/TiO₂ | Selective oxidation of the alcohol (reverse reaction) | Demonstrates bimetallic synergy in allylic alcohol transformations. | rsc.org |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based systems. gla.ac.uk A significant advantage of organocatalysis is its widespread application in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. mdpi.com

In the context of synthesizing this compound, organocatalysis could be instrumental in the asymmetric reduction of the precursor, 3-bromocinnamaldehyde. Chiral secondary amine catalysts, such as those derived from proline or MacMillan's imidazolidinones, are known to activate α,β-unsaturated aldehydes by forming a transient iminium ion. beilstein-journals.org This activation facilitates a highly enantioselective reduction of the aldehyde to the corresponding chiral alcohol using a suitable hydride source like a Hantzsch ester. This approach would provide access to either the (R)- or (S)-enantiomer of this compound, depending on the chirality of the organocatalyst employed.

Table 4: Organocatalytic Approach for Asymmetric Synthesis

| Catalyst Class | Example Catalyst | Reaction | Key Intermediate | Reference |

|---|---|---|---|---|

| Imidazolidinones | MacMillan Catalyst | Asymmetric reduction of 3-bromocinnamaldehyde | Iminium ion | beilstein-journals.org |

| Diaryprolinol Silyl Ethers | Jørgensen-Hayashi Catalyst | Asymmetric conjugate additions (related reactions) | Iminium ion / Enamine | mdpi.com |

Stereoselective and Stereospecific Synthesis of this compound

Achieving stereocontrol is crucial in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its properties and biological activity. For a molecule like this compound, stereoselectivity primarily concerns the geometry of the carbon-carbon double bond (E/Z isomerism) and the potential for introducing chirality.

While the parent molecule this compound is achiral, enantioselective methods are vital for the synthesis of chiral derivatives or for reactions where the cinnamyl alcohol itself acts as a prochiral substrate. The development of asymmetric reactions for cinnamyl alcohols provides a framework for accessing optically active compounds.

One prominent enantioselective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 3-(3-bromophenyl)prop-2-enone. Biocatalysis, utilizing enzymes such as ketoreductases or alcohol dehydrogenases from microorganisms like Rhodococcus erythropolis, can achieve high enantiomeric excess (>99.9%) and conversion (>98%) for structurally similar ketones. nih.gov These enzymatic processes are highly valued for their exceptional selectivity and operation under mild, environmentally benign conditions. nih.gov

Another powerful approach is asymmetric transfer hydrogenation, often employing chiral ruthenium complexes. For instance, a one-pot synthesis of chiral alcohols from alkynes has been developed using a combination of trifluoromethanesulfonic acid (CF3SO3H) and a chiral diamine-Ru(II) complex, demonstrating wide functional group tolerance and excellent stereoselectivity. rsc.org

Organocatalysis also presents a viable route. For example, in the related asymmetric bromohydroxylation of cinnamyl alcohols, chiral cinchona alkaloid derivatives like (DHQD)₂PHAL are used as catalysts. nih.govlookchem.comsemanticscholar.org These reactions, which install two new stereocenters, can provide optically active bromohydrins with up to 95% enantiomeric excess (ee). nih.govlookchem.comsemanticscholar.org The principles of such catalytic systems could be adapted for enantioselective reactions involving this compound.

| Enantioselective Method | Catalyst/System | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

| Asymmetric Enzymatic Reduction | Alcohol Dehydrogenase (Rhodococcus erythropolis) | Prochiral Ketones | >99.9% | nih.gov |

| Biotransformation | Geotrichum candidum | β-Keto Esters | 96% | nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Diamine-Ru(II) Complex | Alkynes | High | rsc.org |

| Asymmetric Bromohydroxylation | (DHQD)₂PHAL (Organocatalyst) | Cinnamyl Alcohols | Up to 95% | nih.govlookchem.comsemanticscholar.org |

Diastereoselective control becomes critical when new stereocenters are created in relation to existing ones. For this compound, this is most relevant in reactions across the alkene double bond, such as dihydroxylation, epoxidation, or halofunctionalization, which would generate diastereomers.

The electrophilic halogenation of cinnamyl alcohols is a classic example where diastereocontrol is essential, as it installs two adjacent stereogenic centers. nih.gov The asymmetric bromohydroxylation of cinnamyl alcohols using a chiral catalyst like (DHQD)₂PHAL not only proceeds with high enantioselectivity but also controls the diastereoselectivity of the addition of bromine and a hydroxyl group across the double bond. nih.govlookchem.com

Furthermore, synthetic routes starting from Baylis-Hillman adducts offer a pathway with stereochemical control. A practical and stereoselective synthesis of cinnamyl alcohols bearing functional groups at the alpha-position has been developed from these adducts. koreascience.kr This method involves a sulfuric acid-mediated rearrangement and subsequent hydrolysis, demonstrating control over the E/Z geometry of the final product. koreascience.kr

Computational studies using density functional theory (DFT) can also provide valuable insights into the factors governing stereocontrol in reactions of related α,β-unsaturated aldehydes, helping to guide the development of highly diastereoselective synthetic methods. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives like water, or to eliminate solvents altogether.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.

Biocatalysis: The biocatalytic production of cinnamyl alcohol from L-phenylalanine has been demonstrated in aqueous solutions at ambient temperature and pressure. nih.gov This three-enzyme cascade represents a synthetic strategy where all initial components are biogenic. nih.gov

Organocatalysis in Water: The enantioselective bromohydroxylation of cinnamyl alcohols can be effectively carried out in a biphasic system of acetonitrile (B52724) and water (CH₃CN/H₂O), with water acting as the nucleophile. nih.govlookchem.com

Microwave-Assisted Synthesis: A method for synthesizing cinnamyl alcohol derivatives uses a two-phase system of supercritical carbon dioxide, water, and polyethylene (B3416737) glycol under microwave irradiation, which is favorable for environmental protection and generates fewer wastes. google.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can reduce waste, lower costs, and sometimes enhance reaction rates. The solvent-free oxidation of related alcohols, such as benzyl (B1604629) alcohol and cinnamyl alcohol, has been explored using catalysts like bimetallic Au–Pd nanoparticles on a TiO₂ support. rsc.org While this specific study noted low conversion for cinnamyl alcohol at lower temperatures, it highlights a viable green approach. rsc.org

| Synthetic Approach | Solvent System | Key Advantages | Reference |

| Biocatalytic Cascade | Aqueous Solution | Biogenic starting materials, ambient conditions | nih.gov |

| Asymmetric Bromohydroxylation | Acetonitrile/Water | Water as nucleophile, high selectivity | nih.govlookchem.com |

| Microwave-Assisted Wittig | Supercritical CO₂/Water/PEG | Reduced waste, simplified process | google.com |

| Catalytic Oxidation | Toluene or Solvent-Free | Potential for eliminating organic solvents | rsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

High reaction efficiency, characterized by high chemical yield and selectivity, is also critical for a sustainable process. mdpi.com

Analysis of a Hypothetical Synthesis: A common route to this compound is the selective reduction of the corresponding aldehyde, (2E)-3-(3-bromophenyl)prop-2-enal.

Reaction: (2E)-3-(3-bromophenyl)prop-2-enal + NaBH₄ → this compound

This type of reduction is an addition reaction , which is inherently atom-economical. If we consider the conceptual addition of H₂ across the carbonyl, the atom economy would be 100%.

In contrast, a substitution reaction like the Wittig reaction, while effective, often has poor atom economy. rsc.org For instance, synthesizing the target alcohol's precursor aldehyde from 3-bromobenzaldehyde and (triphenylphosphoranylidene)acetaldehyde (B13936) would generate triphenylphosphine (B44618) oxide as a stoichiometric byproduct, significantly lowering the atom economy. rsc.org

Chemical Reactivity and Transformation Pathways of 2e 3 3 Bromophenyl Prop 2 En 1 Ol

Functionalization of the Bromo Group in (2E)-3-(3-Bromophenyl)prop-2-en-1-ol

The carbon-bromine bond on the aromatic ring is a key site for modifications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. This compound can readily participate in these transformations, leveraging the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl substituent. The reactivity order for the halide is I > Br > OTf >> Cl. organic-chemistry.org

Representative Suzuki-Miyaura Coupling Conditions:

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | High |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-100 | High |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 80 | Moderate-High |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net This transformation is catalyzed by palladium complexes and requires a base. researchgate.net The reaction of this compound with an alkene like styrene or an acrylate (B77674) would lead to the formation of a stilbene or cinnamate derivative, respectively, attached at the 3-position of the phenyl ring. The reaction typically shows a high stereoselectivity for the trans product. cmu.ac.th

Representative Heck Reaction Conditions:

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | High |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80-100 | High |

| Allyl alcohol | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | Moderate |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a highly reliable method for the synthesis of arylalkynes. researchgate.net Subjecting this compound to Sonogashira conditions would introduce an alkynyl group at the bromine-substituted position. The reaction can be carried out under mild conditions, often at room temperature. nih.gov

Representative Sonogashira Coupling Conditions:

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | High |

| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | High |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Unlike electrophilic substitutions, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govresearchgate.net For this compound, the propenol group is weakly activating, making standard SNAr reactions challenging without further activation of the ring. However, under forcing conditions or via alternative mechanisms like the benzyne mechanism with extremely strong bases (e.g., NaNH₂), substitution of the bromo group by nucleophiles such as alkoxides, amides, or thiolates could potentially be achieved.

Reductive Debromination Strategies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful for synthesizing the parent compound, (2E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol), or for introducing deuterium labels. A common method is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the aryl-bromide bond without affecting other functional groups like the allylic alcohol or the double bond, under controlled conditions. organic-chemistry.org Alternative methods include the use of hydride sources like NaBH₄ with a palladium catalyst in aqueous micellar solutions. nih.gov

Transformations Involving the Allylic Alcohol Moiety

The allylic alcohol functional group is a versatile handle for various chemical transformations, including oxidation, reduction, and derivatization into esters and ethers.

Oxidation and Reduction Pathways

Oxidation: The primary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, (E)-3-(3-bromophenyl)prop-2-enal. A mild and highly selective oxidizing agent for this purpose is manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic alcohols without affecting the carbon-carbon double bond or the aryl bromide. nih.gov The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) at room temperature. nih.gov

Reduction: The alkene double bond of the allylic alcohol can be selectively reduced to yield 3-(3-bromophenyl)propan-1-ol. Catalytic hydrogenation is a common method for this transformation. nsf.gov Reagents like H₂ gas with a palladium on carbon (Pd/C) catalyst can be used. nsf.gov Under certain conditions, this reduction can be performed without causing hydrogenolysis of the C-Br bond. Another method involves the use of tetrahydroxydiboron (B₂(OH)₄) with Pd/C, which generates H₂ in situ. nsf.gov It is important to note that some reducing agents, such as lithium aluminum hydride (LAH), can reduce both the double bond and the aldehyde group in α,β-unsaturated aldehydes, which are the oxidation products of the starting material. mdpi.com

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivative. A common method is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). cmu.ac.thnih.gov This method allows for the formation of esters under mild conditions. nih.gov Alternatively, enzymatic transesterification using lipases offers a green chemistry approach to synthesizing cinnamyl esters. researchgate.net

Etherification: The Williamson ether synthesis can be employed to convert the allylic alcohol into an ether. wikipedia.org This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. wikipedia.orgyoutube.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. wikipedia.org

Rearrangement Reactions (e.g., Claisen, Cope)

While specific experimental data on the rearrangement reactions of this compound are not extensively documented in the literature, its structural motifs suggest the potential for undergoing classical pericyclic rearrangements, such as the Claisen and Cope rearrangements, under appropriate conditions.

The Claisen rearrangement is a-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. For this compound to undergo a Claisen rearrangement, it would first need to be converted into an appropriate allyl vinyl ether. This could be achieved, for example, through a reaction with a vinyl ether under acidic catalysis. The subsequent concerted rearrangement would proceed through a cyclic transition state, leading to a new carbon-carbon bond. The presence of the 3-bromophenyl group is not expected to sterically hinder the formation of the necessary cyclic transition state.

The Cope rearrangement is another-sigmatropic rearrangement, in this case involving a 1,5-diene. An oxygen-analogue of the Cope rearrangement, the Oxy-Cope rearrangement , involves a 1,5-dien-3-ol. Deprotonation of the hydroxyl group to form an alkoxide significantly accelerates this reaction. While this compound itself is not a 1,5-diene, it could be incorporated into a larger molecule that contains the requisite 1,5-diene scaffold, making it a potential participant in such rearrangements during a multi-step synthesis.

The regioselectivity of these rearrangements can be influenced by the electronic nature of the substituents on the aromatic ring. In related aromatic Claisen rearrangements, electron-withdrawing groups, such as the bromine atom at the meta-position in the target molecule, have been observed to direct the rearrangement to the ortho-position of the phenyl ring.

| Rearrangement Type | Required Precursor/Conditions | Potential Product Type | Influence of 3-Bromo Group |

| Claisen | Formation of an allyl vinyl ether; thermal or acid-catalyzed conditions. | γ,δ-Unsaturated aldehyde or ketone. | Likely directs aromatic rearrangement to the ortho position. |

| Oxy-Cope | Incorporation into a 1,5-dien-3-ol structure; base-catalyzed (anionic variant). | δ,ε-Unsaturated carbonyl compound (after keto-enol tautomerization). | Electronic effects on reaction rate; minimal steric hindrance. |

Reactivity of the Alkene Functionality

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition: The alkene can readily undergo electrophilic addition reactions. For instance, the reaction with hydrogen halides (H-X) would be expected to proceed via protonation of the double bond to form a carbocation intermediate. The subsequent attack by the halide anion would lead to the corresponding halo-alcohol. The regioselectivity of this addition would follow Markovnikov's rule, with the electrophile (H+) adding to the carbon atom that results in the more stable carbocation.

In the case of reaction with hydrobromic acid (HBr), two potential products could be formed: addition across the double bond to yield 2,3-dibromo-3-(3-bromophenyl)propan-1-ol, or substitution of the hydroxyl group to form (2E)-1,3-dibromo-1-(3-bromophenyl)prop-2-ene. The reaction conditions would play a crucial role in determining the major product.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be achieved through Michael addition if the alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde or ketone. In this scenario, the electron-withdrawing carbonyl group activates the alkene for attack by nucleophiles at the β-position.

The alkene functionality of this compound can participate in cycloaddition reactions, most notably [3+2] and [4+2] (Diels-Alder) cycloadditions, to form five- and six-membered rings, respectively.

In [3+2] cycloadditions , the alkene can react with a 1,3-dipole. For example, reactions with nitrones can yield isoxazolidine rings. Research on the [3+2] cycloaddition of N-methyl-C-3-bromophenyl-nitrone with dimethyl maleate has shown that such reactions can proceed with high regioselectivity. By analogy, this compound could serve as the dipolarophile in reactions with various 1,3-dipoles. The electronic nature of the 3-bromophenyl group can influence the reaction's kinetics and stereoselectivity.

The Diels-Alder reaction , a [4+2] cycloaddition, would require this compound to react with a diene. In this context, the alkene acts as a dienophile. The presence of the electron-withdrawing 3-bromophenyl group can influence the reactivity of the double bond, potentially requiring thermal or Lewis acid-catalyzed conditions to proceed efficiently.

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered heterocycle (e.g., Isoxazolidine) |

| [4+2] Diels-Alder | Conjugated Diene | Six-membered carbocycle (Cyclohexene derivative) |

The presence of the polymerizable alkene functionality makes this compound a potential monomer for the synthesis of polymers and oligomers. Addition polymerization of prop-2-en-1-ol derivatives is a known process. The resulting polymer would feature a polyvinyl backbone with pendant -(CH₂)-(3-bromophenyl) and -OH groups.

The bromine atom on the phenyl ring offers a site for post-polymerization modification, for example, through cross-coupling reactions. This could allow for the synthesis of functional materials with tailored electronic or optical properties. Furthermore, the hydroxyl group provides a handle for further derivatization, such as esterification, to modify the polymer's physical properties like solubility and glass transition temperature. The rigid bromophenyl group would likely impart a higher degree of thermal stability to the resulting polymer compared to simple poly(allyl alcohol).

Tandem and Cascade Reactions Utilizing this compound

The multifunctional nature of this compound makes it an attractive substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates.

For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned if the hydroxyl group is tethered to a suitable trigger. Alternatively, a tandem oxidation/Michael addition/cyclization sequence could be designed. The initial oxidation of the alcohol to the corresponding enal would be followed by the addition of a nucleophile, and a subsequent intramolecular reaction could lead to the rapid construction of complex cyclic architectures.

The presence of the aryl bromide also opens up possibilities for tandem reactions involving an initial cross-coupling step (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling) followed by a reaction involving the allylic alcohol moiety. Such sequences are powerful tools in synthetic organic chemistry for the efficient synthesis of complex molecules from simple precursors.

Applications of 2e 3 3 Bromophenyl Prop 2 En 1 Ol in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

While direct literature examples for the use of (2E)-3-(3-Bromophenyl)prop-2-en-1-ol in heterocyclic synthesis are not extensively documented, the reactivity of its core structure suggests several potential pathways. The allylic alcohol and the double bond are key functionalities for constructing various heterocyclic rings. For instance, the synthesis of N-, O-, and S-heterocycles often utilizes precursors with alkynyl aldehyde functionalities, which can be conceptually related to the reactivity of the prop-2-en-1-ol moiety. nih.gov

One plausible application is in the synthesis of substituted quinolines. The double bond of the cinnamyl system can undergo oxidative cleavage to yield an aldehyde, which can then participate in condensation reactions with anilines, followed by cyclization to form the quinoline (B57606) core. The bromo-substituent on the phenyl ring would be carried through the synthesis, providing a site for further modification of the final heterocyclic product.

Furthermore, the allylic alcohol can be a precursor to various oxygen-containing heterocycles. For example, epoxidation of the double bond, followed by intramolecular cyclization, could lead to the formation of substituted oxiranes or tetrahydrofurans. The stereochemistry of these reactions can often be controlled by the choice of reagents and catalysts.

Palladium-catalyzed reactions are also a powerful tool for heterocycle synthesis. While specific examples with this compound are scarce, the bromo-substituent allows for its participation in reactions like the Heck or Suzuki coupling. nobelprize.org These reactions could be employed in intramolecular cyclization strategies to form a variety of fused heterocyclic systems. For instance, coupling with a suitably functionalized tether could lead to the formation of benzofurans or benzopyrans.

The table below outlines potential heterocyclic systems that could be synthesized from this compound based on the reactivity of its functional groups.

| Heterocyclic System | Potential Synthetic Strategy | Key Functional Group Utilized |

| Quinolines | Oxidative cleavage and condensation-cyclization | Alkene |

| Oxiranes | Epoxidation | Alkene |

| Tetrahydrofurans | Epoxidation and intramolecular cyclization | Alkene, Alcohol |

| Benzofurans | Intramolecular Heck reaction | Bromophenyl, Alkene |

| Benzopyrans | Intramolecular Suzuki coupling | Bromophenyl, Alcohol (after modification) |

Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic hydrocarbons (PAHs) is an area of intense research due to their unique electronic and photophysical properties. This compound can serve as a valuable building block in this field, primarily through reactions that exploit the bromo-substituent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are cornerstone methodologies for the construction of C-C bonds in PAH synthesis. nobelprize.org The 3-bromophenyl group of the title compound can readily participate in these reactions, allowing for the coupling of this cinnamyl alcohol derivative with other aromatic or vinylic partners. For example, a Suzuki coupling with an arylboronic acid could extend the aromatic system, leading to the formation of more complex biaryl or terphenyl structures.

Another potential application lies in annulation strategies to build fused polycyclic systems. The cinnamyl moiety can be a precursor to a diene or dienophile for Diels-Alder reactions, a powerful tool for forming six-membered rings. Subsequent aromatization steps can then lead to the formation of naphthalene, anthracene, or phenanthrene (B1679779) derivatives.

The allylic alcohol functionality can also be leveraged. Conversion of the alcohol to a good leaving group, followed by a substitution reaction with a nucleophilic aromatic species, could forge a new C-C bond, setting the stage for subsequent cyclization and aromatization reactions to build up the polyaromatic framework.

Below is a table summarizing potential strategies for the synthesis of polyaromatic systems using this compound.

| Polyaromatic System Type | Potential Synthetic Strategy | Key Functional Group Utilized |

| Biaryl/Terphenyl Derivatives | Suzuki or Negishi Coupling | Bromophenyl |

| Naphthalene/Anthracene Derivatives | Diels-Alder Reaction followed by Aromatization | Alkene |

| Fused Polycyclics | Intramolecular Friedel-Crafts type reactions | Phenyl ring, Alkene (after modification) |

Role in the Synthesis of Diverse Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The unique combination of functional groups in this compound makes it an attractive starting material for generating a diverse range of molecular scaffolds.

The allylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast array of subsequent chemical transformations. The resulting cinnamaldehyde (B126680) or cinnamic acid derivatives can participate in aldol (B89426) condensations, Wittig reactions, or amide bond formations, leading to a wide variety of linear and branched structures.

The double bond can be subjected to a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce new functionalities and stereocenters. For example, dihydroxylation of the double bond would yield a triol, a versatile scaffold for further elaboration.

The bromophenyl group, as previously mentioned, is a key handle for diversification through cross-coupling reactions. This allows for the attachment of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby generating a library of compounds with diverse steric and electronic properties. The ability to perform these transformations on a molecule that also contains an allylic alcohol provides a powerful platform for creating complex and functionally rich molecular scaffolds.

The following table highlights some of the diverse molecular scaffolds that could be accessed from this compound.

| Molecular Scaffold Type | Synthetic Transformation | Resulting Functionality |

| 3-(3-Bromophenyl)propan-1-ol | Hydrogenation of alkene | Saturated alcohol |

| (2,3-Dihydroxypropyl)benzene derivative | Dihydroxylation of alkene | Diol |

| 3-Aryl-3-(3-bromophenyl)prop-2-en-1-ol | Suzuki coupling at the bromo position | Biaryl system |

| 3-(3-Bromophenyl)propiolic acid derivative | Oxidation of alcohol and alkene | Carboxylic acid, alkyne |

Contributions to Material Science Precursors and Functional Polymers

The structural features of this compound also make it a promising candidate as a precursor for materials with interesting properties. The cinnamyl moiety is known to be a component in the synthesis of certain polymers. For instance, cinnamyl methacrylate (B99206), derived from cinnamyl alcohol, can be polymerized to create crosslinked materials. nih.gov By analogy, this compound could be converted to its corresponding methacrylate or acrylate (B77674) ester and subsequently polymerized. The presence of the bromine atom in each repeating unit of the polymer would introduce a high refractive index and flame-retardant properties to the resulting material.

Furthermore, the bromo-substituent opens the door to the synthesis of conjugated polymers. Through cross-coupling polymerization techniques, such as Suzuki or Stille polymerization, this compound, after suitable modification, could be copolymerized with other aromatic monomers to create polymers with extended π-conjugation. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The allylic alcohol group could also be used to tune the solubility and processing characteristics of these polymers.

The potential applications in material science are summarized in the table below.

| Material Type | Synthetic Approach | Key Feature from Precursor |

| High Refractive Index Polymers | Acrylate/Methacrylate formation and polymerization | Bromine atom |

| Flame-Retardant Polymers | Acrylate/Methacrylate formation and polymerization | Bromine atom |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki) | Bromophenyl group |

| Functional Polymers | Post-polymerization modification of the alcohol | Hydroxyl group |

Computational and Theoretical Investigations of 2e 3 3 Bromophenyl Prop 2 En 1 Ol and Its Transformations

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Complex Structural Analysis

In Situ Spectroscopic Monitoring of Reactions Involving (2E)-3-(3-Bromophenyl)prop-2-en-1-ol

In situ spectroscopy offers a powerful lens for observing chemical transformations in real-time, providing critical kinetic and mechanistic data without the need for isolating intermediates. researchgate.net Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions of this compound in solution.

For instance, during an oxidation reaction to form (2E)-3-(3-bromophenyl)propenal, ATR-FTIR spectroscopy can track the reaction progress by monitoring the disappearance of the characteristic O-H stretching band of the primary alcohol (around 3300 cm⁻¹) and the concurrent appearance of the C=O stretching band of the newly formed aldehyde (around 1680-1700 cm⁻¹). researchgate.net This continuous monitoring allows for the precise determination of reaction endpoints and the identification of any transient intermediates that may accumulate in detectable concentrations. nih.gov Similarly, changes in the C=C stretching vibration of the propenyl backbone can provide information on the electronic environment and conjugation throughout the reaction.

Hypothetical In Situ FTIR Monitoring of an Oxidation Reaction The following table illustrates the expected changes in key vibrational frequencies during the oxidation of this compound.

| Time (minutes) | O-H Stretch Absorbance (approx. 3300 cm⁻¹) | C=O Stretch Absorbance (approx. 1690 cm⁻¹) | Reaction Progress |

| 0 | 0.95 | 0.01 | 0% |

| 10 | 0.65 | 0.25 | 31% |

| 20 | 0.32 | 0.58 | 66% |

| 30 | 0.05 | 0.89 | 95% |

| 40 | <0.01 | 0.94 | >99% |

This kinetic profile, generated under real reaction conditions, provides invaluable mechanistic insight. nih.gov

Application of Multidimensional NMR Spectroscopy for Complex Product Elucidation

While one-dimensional NMR provides fundamental structural information, the elucidation of complex products derived from this compound often necessitates the use of multidimensional NMR techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing connectivity within a molecule.

Consider a scenario where this compound undergoes a Michael addition with a nucleophile across the double bond, followed by an intramolecular cyclization. The resulting complex polycyclic structure would present significant challenges for 1D NMR analysis alone.

COSY would reveal ¹H-¹H spin-spin coupling networks, identifying adjacent protons and tracing the carbon backbone.

HSQC would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC would show correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between different fragments of the molecule and confirming the formation of new rings.

Illustrative 2D NMR Correlations for a Hypothetical Cyclized Product

| Proton (¹H) Signal | COSY Correlations (Correlated Protons) | HMBC Correlations (Correlated Carbons) |

| H-1 (4.2 ppm, -CH₂O-) | H-2 | C-2, C-3, C-9 (Aryl) |

| H-2 (3.1 ppm, -CH-) | H-1, H-3 | C-1, C-3, C-4, C-8 (Aryl) |

| H-3 (2.9 ppm, -CH-) | H-2, Nucleophile-H | C-2, C-8, C-9 (Aryl), Nucleophile-C |

| H-5 (7.5 ppm, Aryl) | H-7 | C-4, C-7, C-9 |

| H-7 (7.3 ppm, Aryl) | H-5 | C-4, C-5, C-8 |

This detailed connectivity map, constructed from multiple 2D NMR experiments, is essential for the rigorous structural proof of novel or unexpected reaction products.

Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are vital for detecting and identifying short-lived reaction intermediates. These methods transfer ions from solution into the gas phase with minimal fragmentation, allowing for the observation of molecular ions of transient species.

In reactions involving this compound, such as an acid-catalyzed rearrangement, carbocation intermediates may be formed. By coupling a reaction flow system directly to the mass spectrometer, these species can be intercepted and their mass-to-charge ratio (m/z) determined.

Furthermore, tandem mass spectrometry (MS/MS) can be used to gain structural information about these intermediates. The parent ion of a suspected intermediate is mass-selected and then subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. For allylic alcohols like the title compound, common fragmentation pathways include dehydration (loss of H₂O, 18 Da) and alpha-cleavage. libretexts.orgyoutube.com The fragmentation pattern of an intermediate provides clues to its structure, helping to piece together the reaction mechanism. The mass spectrum of the related cinnamyl alcohol shows prominent peaks that can be analyzed to understand its fragmentation. massbank.euchegg.com

Expected Ions in MS Analysis of a Reaction Mixture

| Species | Formula | Expected m/z [M+H]⁺ | Key MS/MS Fragments (from CID) |

| This compound | C₉H₉BrO | 213/215 | 195/197 ([M-H₂O]⁺), 134, 115, 91 |

| Protonated Alcohol Intermediate | C₉H₁₀BrO⁺ | 213/215 | 195/197 (loss of H₂O) |

| Allylic Carbocation Intermediate | C₉H₈Br⁺ | 195/197 | 116 ([M-Br]⁺), 91 |

| Dehydration Product | C₉H₈Br | 195/197 | 116, 91 |

Note: The presence of Bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), leading to M and M+2 peaks of nearly equal intensity.

X-ray Crystallography of Derived Crystalline Intermediates or Products

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides precise data on bond lengths, bond angles, and torsional angles, confirming connectivity and stereochemistry unequivocally. The presence of the heavy bromine atom often aids in crystallization and simplifies the solution of the phase problem during structural analysis.

Crystalline products, such as the corresponding aldehyde, carboxylic acid, or ester derivatives, can be subjected to X-ray diffraction analysis. The resulting structural data is invaluable for confirming the outcome of a reaction, especially in cases of regio- or stereoselectivity. masterorganicchemistry.com For example, the crystal structure of (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a related chalcone, reveals details about the planarity and intermolecular interactions that stabilize the crystal lattice. scispace.comresearchgate.net

Hypothetical Crystallographic Data for (2E)-3-(3-Bromophenyl)propenal

| Parameter | Value |

| Chemical Formula | C₉H₇BrO |

| Formula Weight | 211.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 5.89, 15.42, 9.85 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 885.6 |

| Z (molecules/unit cell) | 4 |

| Key Torsion Angle (C-C-C=O) | ~178° (confirming s-trans conformation) |

| Dihedral Angle (Phenyl/Propenal) | ~15° |

This level of detail, as seen in the analysis of other bromo-derivatives researchgate.netsemanticscholar.org, provides irrefutable proof of the product's structure and conformation.

Chiroptical Spectroscopies for Stereochemical Determination of Derivatives

When reactions of this compound generate chiral products, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for stereochemical analysis. For example, an asymmetric epoxidation of the alkene moiety would produce a pair of enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of known compounds, the absolute configuration (R or S) of the newly formed stereocenters can be determined. researchgate.net

While the starting material is achiral, its derivatives can be made chiral. masterorganicchemistry.comscilit.com The stereochemical outcome of such reactions dictates the biological activity or material properties of the product.

Illustrative CD Data for Enantiomeric Epoxide Derivatives

| Enantiomer | Wavelength of Max Absorption (λ_max, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Absolute Configuration |

| (+) enantiomer | 254 | +15,000 | (2R, 3S) |

| (-) enantiomer | 254 | -15,000 | (2S, 3R) |

The mirror-image relationship between the CD spectra of the two enantiomers provides a powerful tool for confirming enantiomeric purity and assigning absolute stereochemistry, which is fundamental to understanding and controlling stereoselective reactions. masterorganicchemistry.comresearchgate.net

Future Research Directions and Emerging Paradigms in the Study of 2e 3 3 Bromophenyl Prop 2 En 1 Ol

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of (2E)-3-(3-Bromophenyl)prop-2-en-1-ol, such as its oxidation to the corresponding aldehyde or the selective hydrogenation of its alkene moiety, is of significant chemical interest. Future research will likely focus on developing novel catalytic systems that offer superior performance in terms of activity, selectivity, and stability.

Current research on unsubstituted cinnamyl alcohol provides a roadmap for these investigations. For instance, the chemoselective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol has been achieved with high selectivity (~95%) using gold nanoclusters supported on ZnAl-hydrotalcite. cjcatal.com Similarly, bimetallic catalysts, such as Au-Pd supported on TiO2 and Ag-Co nanoparticles on carbon nanotubes, have been effectively used for the aerobic oxidation of cinnamyl alcohol. mdpi.comrsc.org These systems demonstrate high conversion and selectivity under specific conditions. mdpi.com

Future work on this compound will likely adapt these findings. The challenge will be to achieve high selectivity while keeping the bromo-substituent intact, which is susceptible to reduction under certain hydrogenation conditions. Research could explore precisely engineered nanocatalysts where the support material and the metallic nanoparticle's size and composition are tuned to control the adsorption and activation of specific functional groups. For example, Au-Ag nanotubes have been used as catalysts for the oxidation of cinnamyl alcohol, where surface analysis suggested the formation of cinnamaldehyde on the catalyst surface. nih.gov

| Catalyst System | Substrate | Transformation | Key Findings | Potential for this compound |

| Cysteine-capped Au25/ZnAl-hydrotalcite | Cinnamaldehyde | Hydrogenation | ~95% selectivity to cinnamyl alcohol. cjcatal.com | Selective hydrogenation of the corresponding aldehyde without affecting the aryl bromide. |

| Ag-Co/functionalized MWCNTs | Cinnamyl alcohol | Oxidation | 90% conversion, 99% selectivity to cinnamaldehyde. mdpi.com | Efficient and selective oxidation to (2E)-3-(3-bromophenyl)prop-2-enal. |

| Au–Pd/TiO2 | Cinnamyl alcohol | Oxidation | Good selectivity but potential for deactivation at elevated temperatures. rsc.org | High-throughput screening of bimetallic ratios for optimal performance. |

| Au-Ag nanotubes | Cinnamyl alcohol | Oxidation | Active catalyst; potential for radical-chain side reactions. nih.gov | Controlled oxidation, possibly integrated with SERS for mechanistic studies. |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. chemanager-online.combeilstein-journals.org Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability. noelresearchgroup.comnih.gov For a molecule like this compound, which may be an intermediate in a multi-step synthesis, flow chemistry provides a platform for seamless integration of reaction, separation, and analysis. syrris.com

Future research will likely focus on developing end-to-end continuous flow processes for the synthesis and subsequent derivatization of this compound. This could involve pumping reagents through packed-bed reactors containing immobilized catalysts or reagents, eliminating the need for traditional workup procedures. beilstein-journals.org Automated platforms can be designed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst, solvent) to optimize the synthesis of derivatives. chemanager-online.commpg.de This is particularly advantageous for performing multi-step sequences in an uninterrupted fashion without the need to isolate intermediates. noelresearchgroup.com

| Feature | Batch Processing | Flow Chemistry | Relevance to this compound |

| Safety | Higher risk with hazardous reagents/exothermic reactions due to large volumes. | Reduced risk due to small reactor volumes and superior heat transfer. beilstein-journals.org | Safer handling of reagents used in its synthesis and subsequent transformations (e.g., organometallics for coupling). |

| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for a longer duration ("scaling out"). nih.gov | Predictable and efficient production from lab to industrial scale. |

| Control | Gradients in temperature and concentration are common. | Precise control over temperature, pressure, and mixing. beilstein-journals.org | Improved yields and selectivities in sensitive reactions like cross-coupling or selective oxidation. |

| Automation | Complex and often requires robotics. | Readily automated for library synthesis and optimization. syrris.com | Rapid generation of a library of derivatives for biological screening or materials science applications. |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry are emerging as powerful tools in modern organic synthesis, often providing unique reaction pathways that are inaccessible through traditional thermal methods. These techniques are well-aligned with the principles of green chemistry, as they can be driven by renewable energy sources like light or electricity, often under mild conditions. acs.orgacs.org

For this compound, photocatalysis could enable novel C-H functionalization or cycloaddition reactions. Recent studies have demonstrated the use of visible-light-driven photocatalysis for the functionalization of styrenes. acs.orgacs.org For example, the use of a Lanthanum Bromide (LaBr₃) catalyst under visible light has been shown to facilitate complex transformations without the need for an external photosensitizer. acs.orgacs.org Applying such methods to this compound could lead to the synthesis of complex molecular architectures. The combination of photochemistry with flow reactors is a particularly promising area, allowing for efficient light penetration and precise control of irradiation time. noelresearchgroup.com

Electrochemical synthesis offers an alternative means of performing redox reactions without the need for stoichiometric chemical oxidants or reductants. The electrochemical oxidation of the alcohol group to an aldehyde or the reduction of the carbon-carbon double bond could be achieved with high selectivity by controlling the electrode potential. This approach avoids the generation of waste from spent reagents, enhancing the sustainability of the process.

Development of Sustainable and Economically Viable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes. researchgate.netchemistryjournals.net For a building block like this compound, establishing sustainable and economically viable synthetic pathways is a key future research goal. This involves considering factors such as atom economy, the use of renewable feedstocks, and energy efficiency. chemistryjournals.netsynthiaonline.com

A significant advancement would be the development of biocatalytic or chemo-enzymatic routes. Research has shown the production of cinnamyl alcohol from the primary metabolite L-phenylalanine using a three-enzyme cascade. nih.gov A similar strategy could be envisioned for this compound, potentially starting from a bio-derived, brominated precursor. Enzymes operating in aqueous solutions at ambient temperature and pressure offer a stark contrast to many traditional organic synthesis methods that require harsh conditions and organic solvents. chemistryjournals.netnih.gov

Furthermore, optimizing existing chemical routes according to green chemistry principles is crucial. This includes replacing hazardous solvents with greener alternatives, using catalytic rather than stoichiometric reagents, and designing processes that minimize waste. For example, the traditional synthesis of ibuprofen, which generated significant waste, was replaced by a greener, catalytic process with much higher atom economy. chemistryjournals.net Applying this mindset to the entire life cycle of this compound, from its synthesis to its use in subsequent products, will be a defining feature of future research.

| Green Chemistry Principle | Application to the Synthesis of this compound |

| Waste Prevention | Designing syntheses with high atom economy, such as addition reactions, to minimize byproducts. researchgate.net |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol (B145695), or supercritical CO2 where possible. chemistryjournals.net |

| Design for Energy Efficiency | Utilizing catalysis, microwave-assisted synthesis, or photochemical methods to reduce energy consumption by enabling reactions at ambient temperature and pressure. noelresearchgroup.comchemistryjournals.net |

| Use of Renewable Feedstocks | Developing biocatalytic pathways starting from renewable sources, analogous to the synthesis of cinnamyl alcohol from L-phenylalanine. nih.gov |

| Catalysis | Employing highly selective and recyclable catalysts for transformations, replacing stoichiometric reagents. mdpi.comsynthiaonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.